
Rho-Kinase-IN-1
概述
描述
Rho-Kinase-IN-1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Rho-associated protein kinase is a serine/threonine kinase that plays a crucial role in various cellular functions, including contraction, motility, proliferation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cardiovascular diseases, cancer, and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rho-Kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as substituted anilines and isocyanates, which undergo cyclization and functional group modifications to yield the final product . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to produce large quantities of the compound suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Rho-Kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
Introduction to Rho-Kinase-Inhibitor-1
Rho-Kinase-Inhibitor-1, commonly referred to as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK plays a critical role in various cellular processes, including smooth muscle contraction, cell migration, and cytoskeletal organization. Its inhibition has garnered attention due to its therapeutic potential across multiple medical fields, including cardiovascular, neurological, and ophthalmic applications.
Cardiovascular Diseases
Y-27632 has demonstrated significant potential in treating cardiovascular conditions:
- Heart Failure : Studies show that Y-27632 improves cardiac performance and reduces vascular remodeling in models of heart failure by inhibiting RhoA/ROCK activity .
- Atherosclerosis : It enhances endothelial function in patients with coronary artery disease by improving nitric oxide bioavailability and reducing endothelial dysfunction .
- Pulmonary Hypertension : ROCK inhibitors have been shown to reduce pulmonary artery pressure and improve right ventricular function in animal models .
Neurological Disorders
The neuroprotective effects of Y-27632 have been explored in various contexts:
- Cerebral Vasospasm : Initially developed for treating cerebral vasospasm post-subarachnoid hemorrhage, Y-27632 facilitates vasodilation and reduces ischemic damage .
- Neurodegenerative Diseases : Its potential to provide neuroprotection against excitotoxicity has been investigated in models of neurodegeneration.
Ophthalmology
Y-27632 is being explored for its therapeutic benefits in ocular conditions:
- Glaucoma : By reducing intraocular pressure (IOP) through enhanced trabecular meshwork outflow, it shows promise as a treatment for glaucoma .
Cancer Therapy
The role of ROCK signaling in tumor progression has led to investigations into Y-27632's potential as an anti-cancer agent:
- Inhibition of Tumor Growth : Increased ROCK activity correlates with tumor aggressiveness; thus, its inhibition may slow cancer progression and metastasis .
Inflammatory Diseases
Y-27632's anti-inflammatory properties make it a candidate for treating conditions characterized by excessive inflammation:
- Asthma and Inflammatory Bowel Disease : By modulating inflammatory cell activation and cytokine production, it may alleviate symptoms associated with these diseases .
Case Study 1: Heart Failure Management
A study involving Dahl salt-sensitive rats demonstrated that treatment with Y-27632 improved cardiac function and reduced hypertrophy markers compared to untreated controls. The results indicated a significant reduction in myosin light chain phosphorylation associated with improved vascular structure .
Case Study 2: Endothelial Dysfunction
In a double-blind crossover trial involving patients with coronary artery disease, administration of Y-27632 resulted in a notable increase in endothelium-dependent vasodilation from 9.4% to 13.4%, highlighting its potential to restore endothelial function .
Case Study 3: Glaucoma Treatment
Clinical trials assessing the efficacy of Y-27632 for lowering IOP in glaucoma patients showed promising results, suggesting that ROCK inhibition could be an effective strategy for managing this chronic condition .
作用机制
Rho-Kinase-IN-1 exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition occurs through the alteration of the protein’s conformation, disruption of its translocation to the plasma membrane, prevention of ATP-dependent phosphorylation, and blocking of RhoA binding to Rho-associated protein kinase . The inhibition of Rho-associated protein kinase leads to the modulation of various cellular processes, including cytoskeletal rearrangement, smooth muscle contraction, and cell migration .
相似化合物的比较
Similar Compounds
Similar compounds to Rho-Kinase-IN-1 include:
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting Rho-associated protein kinase. This selectivity allows for more precise targeting of Rho-associated protein kinase pathways, reducing off-target effects and increasing therapeutic efficacy. Additionally, this compound has shown promise in various preclinical studies, highlighting its potential as a therapeutic agent for multiple diseases .
生物活性
Rho-Kinase-IN-1 is a selective inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), which play crucial roles in various cellular processes such as proliferation, migration, and apoptosis. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer and cardiovascular diseases.
Overview of Rho Kinases
Rho kinases are key effectors of the small GTPase RhoA, involved in actin cytoskeletal dynamics and cellular signaling. ROCK1 and ROCK2 share approximately 64% amino acid sequence identity but differ in their activation mechanisms and tissue distribution. They regulate various cellular functions, including:
- Cell adhesion and migration
- Cytokinesis
- Apoptosis
- Smooth muscle contraction
Their dysregulation is implicated in several pathological conditions, including cancer progression and cardiovascular diseases .
This compound inhibits the activity of ROCK by preventing the phosphorylation of downstream substrates involved in actin cytoskeletal reorganization. This inhibition leads to:
- Reduced cell motility
- Decreased contractility in smooth muscle
- Altered cell survival pathways
The compound's specificity for ROCK1 and ROCK2 makes it a valuable tool for studying the Rho signaling pathway and its role in disease .
Case Studies
- Cancer Research :
- Cardiovascular Health :
- Neurodegenerative Diseases :
Table 1: Effects of this compound on Cellular Processes
Cellular Process | Effect of this compound |
---|---|
Cell Migration | Decreased |
Smooth Muscle Contraction | Decreased |
Apoptosis | Increased resistance |
Cytokinesis | Impaired |
Table 2: Clinical Implications of ROCK Activity
Condition | Observed ROCK Activity | Impact on Disease Progression |
---|---|---|
Breast Cancer | High | Increased metastasis |
Acute Coronary Syndrome | Elevated | Higher risk of major cardiovascular events |
Alzheimer's Disease | Increased | Correlated with higher amyloid-beta levels |
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended to validate the target engagement of Rho-Kinase-IN-1 in cellular models?
this compound's specificity for ROCK1 (Ki = 30.5 nM) and ROCK2 (Ki = 3.9 nM) requires validation using kinase activity assays (e.g., ADP-Glo™) alongside negative controls for off-target effects . Western blotting for downstream effectors like phosphorylated MYPT1 or LIMK1/2 can confirm pathway modulation. Include dose-response curves to establish IC50 values in relevant cell lines (e.g., vascular smooth muscle cells) . For reproducibility, follow guidelines for detailed experimental protocols and data transparency .
Q. How should researchers design dose-ranging studies for this compound in inflammation models?
Begin with in vitro assays (e.g., TNF-α or IL-6 secretion in macrophages) using concentrations spanning 10 nM to 10 µM to capture dose-dependent effects. In vivo, consider pharmacokinetic parameters (e.g., half-life, bioavailability) from prior studies and align dosing schedules with disease models (e.g., acute vs. chronic inflammation). Use PICO frameworks to define Population (cell/animal model), Intervention (dose range), Comparison (vehicle/positive controls), and Outcomes (biomarker reduction) .
Q. What controls are critical when assessing this compound’s impact on cytoskeletal dynamics?
Include inhibitors of other Rho GTPases (e.g., Rac1/Cdc42 inhibitors) to isolate ROCK-specific effects. Use phalloidin staining for F-actin visualization and time-lapse microscopy to track cytoskeletal changes. Validate results with genetic approaches (e.g., ROCK1/2 siRNA knockdown) . Ensure experimental methods are described in sufficient detail for replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different studies?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-type-specific expression of ROCK isoforms. Perform side-by-side comparisons under standardized conditions and include positive controls (e.g., Y-27632). Use systematic review principles to analyze variables across studies (e.g., PICO framework) and meta-analysis for pooled data interpretation .
Q. What strategies optimize this compound’s bioavailability in in vivo neuroinflammatory models?
Address solubility limitations by testing formulations with cyclodextrins or lipid-based carriers. Monitor blood-brain barrier penetration via LC-MS/MS quantification in cerebrospinal fluid. Combine with pharmacokinetic modeling to adjust dosing intervals . Document formulation details and analytical validation steps to meet reproducibility standards .
Q. How can multi-omics approaches elucidate off-target effects of this compound?
Integrate transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify pathways altered beyond ROCK signaling. Use CRISPR-Cas9 screens to pinpoint synthetic lethal interactions. Validate hits with functional assays (e.g., migration/apoptosis). Ensure data are deposited in public repositories (e.g., GEO, PRIDE) for transparency .
Q. What statistical methods are appropriate for analyzing this compound’s dual inhibition of ROCK1/ROCK2?
Use comparative binding assays (e.g., surface plasmon resonance) to calculate selectivity ratios. Apply nonlinear regression models to distinguish isoform-specific contributions in cellular assays. For in vivo data, employ mixed-effects models to account for inter-individual variability .
Q. Methodological & Data Analysis Focus
Q. How should researchers handle batch-to-batch variability in this compound’s activity?
Implement quality control (QC) protocols:
- Verify purity (>98%) via HPLC and LC-MS .
- Validate biological activity in a standardized kinase assay with each batch.
- Report QC data in supplementary materials to enhance reproducibility .
Q. What in silico tools can predict this compound’s interactions with non-ROCK targets?
Use molecular docking (e.g., AutoDock Vina) to screen against kinase libraries. Combine with molecular dynamics simulations to assess binding stability. Cross-validate predictions with kinome-wide selectivity panels (e.g., DiscoverX) .
Q. How to design a scoping review evaluating this compound’s applications in fibrotic diseases?
Define the research question using PCC (Population: fibrotic models; Concept: ROCK inhibition; Context: in vitro/in vivo studies). Systematically search PubMed, Embase, and preprint servers. Map evidence gaps (e.g., long-term toxicity data) and prioritize future studies .
Q. Data Contradiction & Synthesis
Q. Why do some studies report anti-proliferative effects of this compound while others show pro-migratory outcomes?
Context-dependent effects may arise from cell-type-specific signaling crosstalk (e.g., Rho vs. MAPK pathways). Conduct pathway enrichment analysis on transcriptomic data and use combinatorial inhibition (e.g., ROCK + MEK inhibitors) to dissect mechanisms .
Q. How to reconcile discrepancies in this compound’s efficacy across species?
Compare ROCK isoform expression levels (e.g., qPCR) and metabolic stability (e.g., microsomal assays) between species. Use humanized mouse models or primary human cells to improve translational relevance .
属性
IUPAC Name |
N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSYTMLVCLGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。